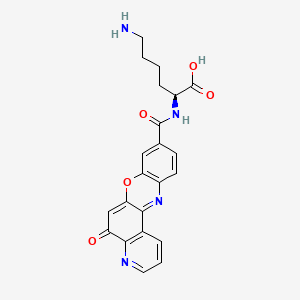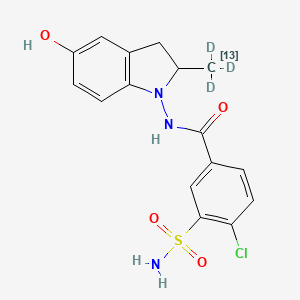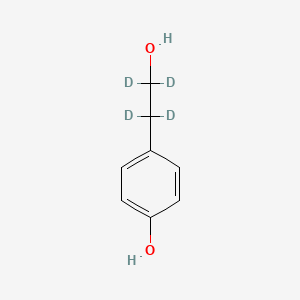
Lusutrombopag-d13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lusutrombopag-d13 is a deuterated derivative of lusutrombopag, an orally bioavailable thrombopoietin receptor agonist. Lusutrombopag is primarily used to treat thrombocytopenia in patients with chronic liver disease who are scheduled to undergo a procedure. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lusutrombopag-d13 involves the incorporation of deuterium atoms into the molecular structure of lusutrombopag. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated building blocks.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the deuterated compound.
化学反应分析
Types of Reactions
Lusutrombopag-d13, like its parent compound, can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines.
科学研究应用
Lusutrombopag-d13 is used in various scientific research applications, including:
Pharmacokinetic studies: To investigate the absorption, distribution, metabolism, and excretion of the parent compound.
Metabolic pathway analysis: To identify and quantify metabolites formed from lusutrombopag.
Drug-drug interaction studies: To assess the potential interactions between lusutrombopag and other medications.
Biological research: To study the effects of deuterium incorporation on the biological activity of the compound.
作用机制
Lusutrombopag-d13, like lusutrombopag, acts as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes. By binding to the transmembrane domain of TPOR, it stimulates the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells. This leads to an increase in platelet production, which helps to alleviate thrombocytopenia in patients with chronic liver disease.
相似化合物的比较
Similar Compounds
Avatrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Eltrombopag: A thrombopoietin receptor agonist used for chronic immune thrombocytopenia and severe aplastic anemia.
Romiplostim: A thrombopoietin receptor agonist used for chronic immune thrombocytopenia.
Uniqueness
Lusutrombopag-d13 is unique due to its deuterium incorporation, which can provide insights into the pharmacokinetics and metabolic stability of the parent compound. Deuterium substitution can lead to a kinetic isotope effect, potentially altering the rate of metabolic reactions and improving the compound’s stability.
属性
分子式 |
C29H32Cl2N2O5S |
|---|---|
分子量 |
604.6 g/mol |
IUPAC 名称 |
(E)-3-[2,6-dichloro-4-[[4-[2-methoxy-3-[(1S)-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexoxy)ethyl]phenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1/i1D3,5D2,6D2,7D2,8D2,12D2 |
InChI 键 |
NOZIJMHMKORZBA-GDFYEYDRSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl |
规范 SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)


![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
